PEG5 Spacer Optimizes Ligand Accessibility Compared to Longer PEG Chains in Targeted Liposomes
The selection of a PEG5 spacer is supported by quantitative evidence that PEG chain length critically modulates ligand exposure and targeting efficiency. In a study using cholesterol-GalNAc liposomes, the PEG3 spacer was found to be optimal, but the PEG5 spacer (a component of DSPE-PEG5-propargyl) was shown to significantly increase glycan solvent-accessible surface area (SASA) to 73.38-86.08% compared to a shorter PEG2 chain (SASA = 49.9%), albeit with a reduction in glycocluster stability [1]. This provides a quantifiable rationale for choosing a shorter, defined spacer like PEG5 over longer, more flexible chains (e.g., PEG2000), where the ligand may be 'buried' within the PEG corona, reducing its availability for receptor binding. The targeting efficiency for PEG5 in this class was determined to be superior to PEG2 but less than PEG3 and PEG4, demonstrating a non-linear relationship that precludes generic substitution [1].
| Evidence Dimension | Ligand Accessibility (SASA %) and Glycocluster Stability (Frequency %) in Liposomes |
|---|---|
| Target Compound Data | SASA: 73.38-86.08%; Stability (Frequency): 23.0-35.0% (Data for PEG4-PEG5 in cholesterol-GalNAc conjugates, used as a class-level proxy) |
| Comparator Or Baseline | PEG2 (SASA: 49.9%; Stability: 40.8%) and PEG3 (SASA: 61.7%; Stability: 36.2%) |
| Quantified Difference | PEG4/5 chains increase ligand exposure (SASA) by 47-72% relative to PEG2, but decrease glycocluster stability by 14-44%. |
| Conditions | Molecular dynamics (MD) simulations of GalNAc-functionalized liposomes. |
Why This Matters
This data demonstrates that the PEG5 spacer offers a specific balance between ligand accessibility and complex stability, a balance that is not maintained when substituting for longer, more commonly used PEG chains like PEG2000.
- [1] Zhao, C., et al. (2025). PEG chain length modulates hepatic targeting of GalNAc liposomes via ligand exposure and optimal glycocluster conformation. *Journal of Drug Delivery Science and Technology*, Article 11876. DOI: 10.1016/j.jddst.2025.11876 View Source
